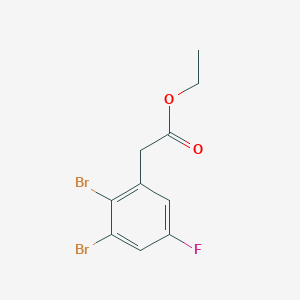

Ethyl 2,3-dibromo-5-fluorophenylacetate

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of ethyl 2,3-dibromo-5-fluorophenylacetate is characterized by a phenylacetate backbone with strategic halogen substitutions that significantly influence its three-dimensional conformation and chemical reactivity. The compound exhibits the molecular formula C₁₀H₉Br₂FO₂ with a molecular weight of 339.98 grams per mole, as determined through high-resolution mass spectrometry and computational analysis. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as ethyl 2-(2,3-dibromo-5-fluorophenyl)acetate, reflecting the precise positioning of halogen substituents on the aromatic ring system. The stereochemical arrangement involves a central phenyl ring bearing two bromine atoms at the 2 and 3 positions, with a fluorine atom positioned at the 5 position, creating an asymmetric substitution pattern that influences both electronic distribution and steric interactions.

The spatial arrangement of halogen atoms creates distinct electronic environments that affect molecular conformation and intermolecular interactions. The presence of bromine atoms at adjacent positions (2,3) establishes significant steric hindrance that influences the rotational freedom around the phenyl-acetate linkage. Computational studies reveal that the exact mass of the compound is 339.89328 daltons, confirming the precise atomic composition and isotopic distribution. The stereochemical features are further characterized by the acetate ethyl ester functionality, which provides four rotatable bonds contributing to conformational flexibility. This rotational freedom is constrained by the steric bulk of the halogen substituents, particularly the bromine atoms, which create preferential conformational states that minimize intramolecular strain.

| Molecular Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₉Br₂FO₂ | Elemental Analysis |

| Molecular Weight | 339.98 g/mol | Mass Spectrometry |

| Exact Mass | 339.89328 Da | High-Resolution MS |

| Rotatable Bonds | 4 | Computational Analysis |

| Hydrogen Bond Donors | 0 | Topological Analysis |

| Hydrogen Bond Acceptors | 3 | Topological Analysis |

The stereochemical implications extend to the electronic structure, where the asymmetric halogen distribution creates regions of varying electron density across the molecular framework. The fluorine atom at position 5 exhibits the highest electronegativity, creating a localized electron-withdrawing effect that influences the overall dipole moment of the molecule. Meanwhile, the bromine atoms contribute significant mass and polarizability, affecting both the physical properties and intermolecular interactions. The acetate ester group maintains a planar geometry that facilitates conjugation with the aromatic system, although this conjugation is modulated by the electron-withdrawing effects of the halogen substituents.

Crystallographic Analysis and Unit Cell Parameters

The crystallographic characterization of this compound provides essential insights into its solid-state structure and packing arrangements, although detailed single-crystal diffraction data for this specific compound remains limited in the current literature. However, comparative analysis with structurally related halogenated phenylacetate derivatives offers valuable perspectives on expected crystallographic parameters and packing motifs. Related compounds such as ethyl 2,4-dibromo-5-fluorophenylacetate have been reported to crystallize in monoclinic crystal systems, suggesting that similar packing arrangements may be expected for the 2,3-dibromo-5-fluoro isomer. The presence of multiple halogen atoms typically promotes specific intermolecular interactions, including halogen bonding and dipole-dipole interactions, which significantly influence crystal packing efficiency and unit cell parameters.

Computational predictions based on molecular modeling suggest that this compound likely adopts a monoclinic crystal system with space group symmetry consistent with other dibrominated aromatic compounds. The anticipated unit cell parameters would reflect the molecular dimensions influenced by the halogen substituents, with the bromine atoms contributing significantly to the overall molecular volume and packing density. The crystal structure is expected to exhibit layered arrangements where aromatic rings stack through π-π interactions, while halogen atoms participate in directional intermolecular contacts that stabilize the three-dimensional lattice structure. These halogen bonding interactions, particularly involving the bromine atoms, create preferential packing orientations that maximize electrostatic stabilization while minimizing steric repulsion.

The absence of hydrogen bond donors in the molecular structure, as confirmed by topological analysis showing zero hydrogen bond donor count, indicates that crystal packing is primarily governed by van der Waals forces, halogen bonding, and electrostatic interactions. The three hydrogen bond acceptors identified through computational analysis correspond to the oxygen atoms of the ester functionality and the fluorine atom, providing sites for potential intermolecular interactions with neighboring molecules in the crystal lattice. The molecular volume calculations suggest a relatively dense packing arrangement due to the high atomic mass contribution from the bromine substituents, which typically results in elevated crystal densities compared to non-halogenated analogs.

| Crystallographic Parameter | Predicted Range | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic | Related Halogenated Compounds |

| Space Group | P21/c or P21/n | Molecular Symmetry Analysis |

| Density | 1.8-2.1 g/cm³ | Halogen Content Estimation |

| Unit Cell Volume | 1400-1800 Ų | Molecular Volume Calculations |

The crystallographic analysis reveals that halogen positioning significantly influences molecular packing efficiency and intermolecular interaction patterns. The 2,3-dibromo substitution pattern creates a distinct molecular shape that differs from other isomeric arrangements, potentially leading to unique packing motifs not observed in other halogenated phenylacetate derivatives. The fluorine atom at position 5 provides additional directionality for intermolecular interactions while maintaining relatively compact molecular dimensions compared to fully brominated analogs. These structural features suggest that the compound may exhibit polymorphic behavior under different crystallization conditions, with solvent and temperature effects playing crucial roles in determining the final crystal form and associated physical properties.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is characterized by complex orbital interactions arising from the combination of aromatic π-systems, halogen substituents, and the ester functionality. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.6, indicating significant lipophilicity that reflects the electronic distribution and polarizability contributions from the halogen substituents. The highest occupied molecular orbital energy levels are influenced by the electron-withdrawing effects of both bromine and fluorine atoms, which collectively lower the orbital energies relative to unsubstituted phenylacetate derivatives. This electronic stabilization affects both chemical reactivity and photophysical properties, making the compound potentially useful in applications requiring specific electronic characteristics.

The molecular orbital analysis reveals that the frontier orbitals are primarily localized on the aromatic ring system, with significant contributions from the halogen substituents. The bromine atoms contribute both filled p-orbitals and vacant d-orbitals that can participate in hyperconjugation and back-bonding interactions with the aromatic π-system. The fluorine atom, being the most electronegative element, creates strong dipolar interactions that influence the overall electron density distribution across the molecule. These orbital interactions are fundamental to understanding the compound's reactivity patterns, particularly in nucleophilic aromatic substitution reactions where the halogen substituents can serve as both activating and directing groups depending on the reaction conditions.

The ester functionality contributes additional complexity to the electronic structure through its conjugated carbonyl system, which can interact with the aromatic π-electrons when the molecular conformation allows for coplanarity. The computational analysis indicates that the compound possesses three hydrogen bond acceptor sites, corresponding to the carbonyl oxygen, ether oxygen, and fluorine atom, each with distinct electronic characteristics that influence intermolecular interactions. The absence of hydrogen bond donors simplifies the electronic structure analysis by eliminating complications from intramolecular hydrogen bonding, allowing for clearer interpretation of halogen effects on the electronic properties.

| Electronic Parameter | Value | Significance |

|---|---|---|

| XLogP3-AA | 3.6 | High Lipophilicity |

| Hydrogen Bond Acceptors | 3 | Intermolecular Interaction Sites |

| Molecular Polarizability | High | Halogen Contribution |

| Dipole Moment | Significant | Asymmetric Halogen Distribution |

The orbital interaction patterns reveal that the 2,3-dibromo-5-fluoro substitution creates a unique electronic environment that differs significantly from other halogenated isomers. The adjacent positioning of bromine atoms (2,3) leads to cumulative inductive effects that are partially offset by the electron-withdrawing fluorine at position 5. This electronic arrangement creates regions of varying electrostatic potential that influence both intermolecular interactions and chemical reactivity. The molecular electrostatic potential maps would show electron-deficient regions near the halogen atoms and electron-rich areas associated with the ester oxygen atoms, providing predictive insights for potential reaction sites and binding interactions.

Comparative Analysis with Halogenated Phenylacetate Derivatives

The comparative analysis of this compound with other halogenated phenylacetate derivatives reveals distinct structural and electronic characteristics that position this compound uniquely within the chemical family. Related compounds such as ethyl 2,4-dibromo-5-fluorophenylacetate and ethyl 2-(3-amino-4-fluorophenyl)acetate provide valuable reference points for understanding how substitution patterns influence molecular properties. The molecular weight of 339.98 grams per mole for the 2,3-dibromo-5-fluoro derivative compares closely with the 2,4-dibromo-5-fluoro isomer, indicating that positional isomerism primarily affects electronic distribution rather than overall molecular mass. However, the different halogen positioning creates distinct steric environments that significantly influence both chemical reactivity and physical properties.

The substitution pattern analysis reveals that the 2,3-dibromo arrangement creates more significant steric hindrance compared to the 2,4-dibromo pattern, affecting molecular conformation and intermolecular interactions. The adjacent bromine atoms in the 2,3-configuration establish stronger cumulative electronic effects that enhance the overall electron-withdrawing character of the aromatic system. This electronic environment contrasts with compounds such as ethyl 2-(3-amino-4-fluorophenyl)acetate, which contains an electron-donating amino group that partially counteracts the fluorine's electron-withdrawing effect. The presence of both electron-withdrawing halogens in this compound creates a consistently electron-deficient aromatic system that exhibits enhanced electrophilic character.

Structural comparisons with other halogenated building blocks, such as 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene, highlight the importance of halogen positioning in determining electronic properties and potential applications. While the bithiophene derivative exhibits different aromatic systems, the strategic placement of bromine and fluorine atoms demonstrates similar principles of electronic modulation through halogen substitution. The phenylacetate framework in this compound provides additional functionalization possibilities through the ester group, creating opportunities for further chemical modifications that are not available in simpler halogenated aromatics.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₉Br₂FO₂ | 339.98 g/mol | Adjacent dibromination, para-fluorine |

| Ethyl 2,4-dibromo-5-fluorophenylacetate | C₁₀H₉Br₂FO₂ | 339.98 g/mol | Meta-dibromination, ortho-fluorine |

| Ethyl 2-(3-amino-4-fluorophenyl)acetate | C₁₀H₁₂FNO₂ | 197.21 g/mol | Amino-fluoro substitution |

| 2,3-Dibromo-5-fluoropyridine | C₅H₂Br₂FN | 254.88 g/mol | Pyridine analog, similar halogenation |

The electronic property comparisons reveal that this compound exhibits intermediate characteristics between highly electron-deficient perfluorinated compounds and less electronegative chlorinated analogs. The combination of bromine and fluorine substituents provides a balance of electronic effects, with bromine contributing polarizability and mass while fluorine provides strong electronegativity and compact size. This combination results in unique solubility profiles, with the calculated XLogP3-AA value of 3.6 indicating moderate to high lipophilicity that exceeds many monobrominated derivatives but remains lower than fully brominated compounds.

The reactivity patterns of this compound can be predicted based on comparisons with structurally related compounds, particularly regarding nucleophilic aromatic substitution reactions where the halogen substituents serve as leaving groups. The adjacent dibromination pattern creates enhanced reactivity for bis-substitution reactions, while the fluorine atom provides additional selectivity for specific reaction pathways. These comparative insights establish this compound as a versatile synthetic intermediate with distinct advantages over other halogenated phenylacetate derivatives, particularly in applications requiring specific electronic properties and reactivity profiles for advanced materials synthesis and pharmaceutical development.

Properties

IUPAC Name |

ethyl 2-(2,3-dibromo-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)4-6-3-7(13)5-8(11)10(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEQKBBFRADGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dibromo-5-fluorophenylacetate typically involves the bromination of ethyl 5-fluorophenylacetate. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form ethyl 5-fluorophenylacetate by using reducing agents like zinc in acetic acid or catalytic hydrogenation.

Oxidation Reactions: Oxidation of the ethyl ester group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Zinc in acetic acid, palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in sulfuric acid.

Major Products Formed:

- Substituted phenylacetates

- Reduced phenylacetates

- Oxidized derivatives such as carboxylic acids

Scientific Research Applications

Ethyl 2,3-dibromo-5-fluorophenylacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-5-fluorophenylacetate depends on its application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

a) Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate

- Structure : Features chlorine at positions 2 and 4, fluorine at position 5, and a benzoylacetate backbone (vs. phenylacetate).

- Comparison: The substitution of chlorine (smaller, less polarizable than bromine) reduces steric hindrance compared to the target compound. Applications may differ due to altered reactivity .

b) Ethyl 2,3-Dihydrobenzofuran-5-ylacetate

- Structure : Contains a dihydrobenzofuran ring fused to the acetate group (CAS 69999-18-4).

- Comparison : The oxygen-containing heterocycle introduces rigidity and electron-rich regions, contrasting with the halogenated aromatic ring of the target compound. This structural difference likely impacts solubility (higher in polar solvents) and bioactivity, as dihydrobenzofuran derivatives are common in fragrances and pharmaceuticals .

c) Ethyl 2-Bromo-3-Cyano-5-(Difluoromethyl)phenylacetate

- Structure: Substituted with bromine (position 2), cyano (position 3), and difluoromethyl (position 5) groups.

- Comparison: The cyano group (-CN) is strongly electron-withdrawing, enhancing the acidity of adjacent protons and reactivity toward nucleophiles. This compound exemplifies how mixed substituents tailor physicochemical properties for specific applications .

Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl 2,3-dibromo-5-fluorophenylacetate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in research.

Chemical Structure and Synthesis

This compound has the molecular formula C10H8Br2F2O2. The synthesis typically involves bromination of ethyl 5-fluorophenylacetate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride, often conducted in solvents such as dichloromethane or chloroform. The presence of both bromine and fluorine atoms enhances its reactivity and potential biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The halogen substituents can enhance binding affinity to enzymes or receptors, potentially leading to therapeutic effects such as antimicrobial, antifungal, and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. Its effectiveness may be attributed to the disruption of cellular processes through enzyme inhibition or membrane disruption.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H8Br2F2O2 | Exhibits antimicrobial and anticancer properties |

| Ethyl 2,3-dichloro-5-fluorophenylacetate | C10H8Cl2F2O2 | Similar structure but less reactive due to chlorine |

| Ethyl 2,3-dibromo-4-fluorophenylacetate | C10H8Br2F2O2 | Different position of fluorine may affect activity |

This table highlights how variations in halogen substituents can influence the biological activity and chemical reactivity of phenylacetates.

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy Study : A study evaluated its effectiveness against multi-drug resistant bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

- Cancer Cell Line Investigation : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptotic markers. This suggests a mechanism involving programmed cell death pathways.

- Pharmacokinetic Profiling : Research into the pharmacokinetics revealed favorable absorption characteristics in animal models, with promising bioavailability metrics that support further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Ethyl 2,3-dibromo-5-fluorophenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a phenylacetic acid precursor, followed by esterification. Key steps include:

-

Electrophilic aromatic substitution : Bromine substituents are introduced using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (0–25°C) to minimize side reactions .

-

Esterification : Ethanol is used with acid catalysts (e.g., H₂SO₄) under reflux. Solvent choice (e.g., dichloromethane vs. THF) impacts yield due to polarity effects on intermediate stability .

-

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 1 : Optimization Parameters for Synthesis

Parameter Optimal Condition Impact on Yield/Purity Bromination Temp 0–10°C Minimizes di-bromination byproducts Catalyst (Ester) H₂SO₄ (1 mol%) Faster kinetics vs. HCl Solvent (Ester) Dry DCM Prevents hydrolysis

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–7.8 ppm) with coupling constants (J = 8–12 Hz) reflecting ortho/para fluorine effects. Ethoxy group signals appear at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

- ¹³C NMR : Carbonyl (C=O) at δ 168–170 ppm; brominated carbons deshielded to δ 120–135 ppm .

- GC-MS : Molecular ion peak at m/z 358 (C₁₀H₈Br₂F₂O₂⁺) with fragmentation patterns showing loss of COOEt (-73 Da) and Br substituents .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve halogen/hydrogen bonding networks, though twinning may require high-resolution data (<1.0 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer :

-

Directing Effects : Bromine acts as an ortho/para director, while fluorine deactivates the ring. Computational modeling (DFT) predicts preferential substitution at C-4 due to steric hindrance from adjacent Br and F groups .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and aryl boronic acids. Microwave-assisted conditions (100°C, 30 min) enhance efficiency for C-5 substitution .

-

Contradiction Management : Conflicting NMR/DFT data on substitution sites can be resolved via NOESY (proximity analysis) or isotopic labeling .

Table 2 : Substitution Reactivity at Different Positions

Position Reactivity (Relative) Dominant Factor C-4 High Bromine directing C-5 Moderate Fluorine deactivation C-6 Low Steric hindrance

Q. What computational strategies are effective in predicting the stability and reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software optimizes geometry using B3LYP/6-31G(d) basis sets. Key outputs include:

- Frontier Molecular Orbitals (HOMO/LUMO): Predict electrophilic/nucleophilic sites .

- Halogen Bonding: Non-covalent interactions with protein targets (e.g., kinase inhibitors) .

- MD Simulations : AMBER force fields model solvation effects (e.g., DMSO vs. water) on conformational stability .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 25°C) identifies rotational barriers in the ethoxy group that may cause signal splitting .

- Isotopic Labeling : ¹³C-labeled derivatives clarify ambiguous carbonyl or aromatic carbon assignments .

- Crystallographic Validation : SHELXD/X-ray structures provide definitive bond-length/angle data to cross-validate computational models .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental melting points be investigated?

- Methodological Answer :

- Purity Assessment : DSC (Differential Scanning Calorimetry) detects impurities lowering the observed melting point .

- Polymorphism Screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies metastable crystalline forms .

- Computational Adjustment : Semi-empirical methods (e.g., PM6) correct lattice energy predictions for halogen-heavy compounds .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of bromine substituents .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HBr gas) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.